Product packaging for 2,6-dimethylphenyl 3,4-dimethoxybenzoate(Cat. No.:)

2,6-dimethylphenyl 3,4-dimethoxybenzoate

Cat. No.: B5548044
M. Wt: 286.32 g/mol
InChI Key: FUVPYENAEZQAGB-UHFFFAOYSA-N
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Description

2,6-dimethylphenyl 3,4-dimethoxybenzoate is a chemical compound of interest in medicinal chemistry and pharmacological research. It is an ester formed from 3,4-dimethoxybenzoic acid (veratric acid) and 2,6-dimethylaniline. The structure combines a dimethoxy-substituted benzoate group, a motif found in compounds with documented biological activity , with a 2,6-dimethylphenyl group, which is a common pharmacophore in synthetic therapeutics . Researchers can explore this compound as a potential building block or intermediate in the synthesis of more complex molecules. Based on its structural features, it may serve as a key reagent in studies aimed at developing new agents with spasmolytic or analgesic properties, as related benzoate esters have shown such effects . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O4 B5548044 2,6-dimethylphenyl 3,4-dimethoxybenzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-dimethylphenyl) 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-11-6-5-7-12(2)16(11)21-17(18)13-8-9-14(19-3)15(10-13)20-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVPYENAEZQAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodological Advancements

Esterification Strategies for Benzoate (B1203000) Formation

The formation of the ester linkage between the sterically hindered 2,6-dimethylphenol (B121312) and 3,4-dimethoxybenzoic acid or its derivatives is a challenging synthetic step. Standard esterification methods often prove inefficient due to the reduced nucleophilicity of the phenolic hydroxyl group and the steric bulk surrounding the reaction center. Consequently, modified and more reactive methods are generally employed.

Fischer Esterification Modifications and Optimizations

Direct Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is typically not effective for the synthesis of sterically hindered esters like 2,6-dimethylphenyl 3,4-dimethoxybenzoate. The steric hindrance from the two methyl groups on the phenyl ring of 2,6-dimethylphenol impedes the approach of the protonated carboxylic acid.

To overcome these limitations, modifications to the Fischer esterification can be implemented, although they are less common for this specific transformation. These could include the use of a large excess of the less sterically hindered reactant, 3,4-dimethoxybenzoic acid, along with a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and azeotropic removal of water to drive the equilibrium towards the product. However, even with these modifications, yields are often low, and more robust methods are generally preferred.

Acyl Halide/Anhydride (B1165640) Coupling with Phenols

A more effective and widely used strategy for the synthesis of sterically hindered esters involves the use of a more reactive derivative of the carboxylic acid, such as an acyl halide or anhydride. The reaction of 3,4-dimethoxybenzoyl chloride with 2,6-dimethylphenol provides a more direct route to the target ester.

This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. The general reaction is as follows:

(CH₃O)₂C₆H₃COCl + (CH₃)₂C₆H₃OH + Base → (CH₃O)₂C₆H₃COOC₆H₃(CH₃)₂ + Base·HCl

While this method is generally more efficient than Fischer esterification for hindered substrates, the reactivity of the phenol (B47542) can be further enhanced by converting it to its more nucleophilic phenoxide salt using a base like sodium hydroxide (B78521) or sodium hydride prior to the addition of the acyl chloride. For instance, the synthesis of 3,4-dimethylphenyl benzoate, a structurally related compound, was achieved by reacting 3,4-dimethylphenol (B119073) with benzoyl chloride in the presence of anhydrous aluminum chloride researchgate.net.

Transesterification Approaches and Catalysis

Transesterification, the conversion of one ester to another by reacting with an alcohol, can be another potential route. In this case, a methyl or ethyl ester of 3,4-dimethoxybenzoic acid could be reacted with 2,6-dimethylphenol in the presence of a catalyst.

This process can be catalyzed by either acids or bases. However, due to the steric hindrance of 2,6-dimethylphenol, this equilibrium-driven reaction would likely require forcing conditions, such as high temperatures and the removal of the displaced alcohol (e.g., methanol (B129727) or ethanol) to shift the equilibrium towards the desired product. The efficiency of this method for highly hindered phenols is often limited.

Alternative Coupling Reagent Systems

For the esterification of sterically demanding and acid-sensitive substrates, a variety of coupling reagents have been developed. These methods typically involve the in situ activation of the carboxylic acid.

Steglich Esterification: This method utilizes a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netnih.gov The reaction proceeds under mild, neutral conditions and is effective for a wide range of substrates, including those with significant steric hindrance. researchgate.netresearchgate.net The carbodiimide activates the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the alcohol. DMAP acts as an acyl transfer agent, further enhancing the reaction rate. nih.gov

Yamaguchi Esterification: This protocol is particularly well-suited for the synthesis of highly functionalized and sterically hindered esters. organic-chemistry.orgnih.govwikipedia.org The method involves the formation of a mixed anhydride by reacting the carboxylic acid with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a tertiary amine base like triethylamine. nih.gov This mixed anhydride is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP. organic-chemistry.orgwikipedia.org The bulky trichlorobenzoyl group directs the nucleophilic attack of DMAP to the less hindered carbonyl of the carboxylic acid, leading to a highly reactive acylpyridinium salt that readily reacts with the hindered phenol.

Mitsunobu Reaction: This reaction allows for the esterification of acidic nucleophiles, including phenols, with primary or secondary alcohols under mild, neutral conditions. organic-chemistry.orgnih.gov The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The Mitsunobu reaction is known for proceeding with inversion of configuration at the alcohol stereocenter, which is not relevant for the achiral 2,6-dimethylphenol. While effective for many phenols, its success with highly hindered phenols can be variable and may require optimization of reaction conditions. researchgate.net For sterically hindered phenols, sonication in combination with high reaction concentrations has been shown to greatly accelerate the reaction. google.com

Esterification Method Reagents General Conditions Applicability to Hindered Phenols
Fischer Esterification Carboxylic acid, alcohol, strong acid catalystHigh temperature, removal of waterGenerally low yielding and not preferred
Acyl Halide Coupling Acyl chloride, phenol, base (e.g., pyridine)Room temperature or gentle heatingEffective, especially with prior formation of phenoxide
Transesterification Ester, alcohol, acid or base catalystHigh temperature, removal of displaced alcoholPossible but often requires forcing conditions
Steglich Esterification Carboxylic acid, alcohol, DCC/DIC, DMAP (cat.)Room temperature, aprotic solventHighly effective for sterically demanding substrates
Yamaguchi Esterification Carboxylic acid, alcohol, 2,4,6-trichlorobenzoyl chloride, Et₃N, DMAP (stoich.)Mild conditions, often two steps in one potExcellent for highly hindered substrates
Mitsunobu Reaction Carboxylic acid, alcohol, PPh₃, DEAD/DIADMild, neutral conditionsEffective, may require optimization for hindered phenols

Precursor Synthesis and Functionalization

The successful synthesis of this compound relies on the efficient preparation of its key precursors, namely 3,4-dimethoxybenzoic acid and its more reactive derivatives.

Synthesis of 3,4-Dimethoxybenzoic Acid and Derivatives

3,4-Dimethoxybenzoic acid, also known as veratric acid, is a common synthetic intermediate. It can be prepared through the oxidation of veratraldehyde (3,4-dimethoxybenzaldehyde). A common method involves the use of an oxidizing agent such as hydrogen peroxide in an alkaline aqueous solution. google.comgoogle.com This approach avoids the use of organic solvents, making it a more environmentally friendly option. google.com

Table of 3,4-Dimethoxybenzoic Acid Synthesis from Veratraldehyde

Reactants Oxidizing Agent Solvent Conditions Yield Reference

Once 3,4-dimethoxybenzoic acid is obtained, it can be converted to more reactive derivatives for esterification. The most common derivative for this purpose is 3,4-dimethoxybenzoyl chloride (veratroyl chloride). This conversion is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride is often catalyzed by a small amount of N,N-dimethylformamide (DMF) and can be carried out in an inert solvent like tetrahydrofuran (B95107) (THF). google.com Alternatively, refluxing in neat thionyl chloride can also afford the acyl chloride in high yield.

Table of 3,4-Dimethoxybenzoyl Chloride Synthesis

Reactant Chlorinating Agent Catalyst/Solvent Conditions Yield Reference
3,4-Dimethoxybenzoic acid Thionyl chloride DMF (cat.) / THF Room temperature, 8 hours 82.8-83.6% google.com

Synthesis of 2,6-Dimethylphenol and Derivatives

2,6-Dimethylphenol (2,6-DMP), also known as 2,6-xylenol, is the second key component of the target ester and is an important monomer for engineering plastics like poly(2,6-dimethyl-1,4-phenyleneoxide) (PPO). researchgate.netmdpi.com

The most significant industrial synthesis of 2,6-DMP is the regioselective ortho-methylation of phenol. chemicalbook.com This gas-phase catalytic reaction is typically carried out using methanol as the alkylating agent over a metal oxide catalyst. researchgate.net

Research has shown that an iron-chromium mixed oxide catalyst is highly effective for this transformation. chemicalbook.com The process is strongly exothermic, and employing a fluidized bed reactor is crucial for maintaining optimal temperature control. chemicalbook.com Under optimized conditions, this method can achieve a phenol conversion rate exceeding 90% with a selectivity for 2,6-DMP greater than 85%. chemicalbook.com Key by-products include o-cresol (B1677501), 2,4-dimethylphenol, and 2,4,6-trimethylphenol. chemicalbook.com A methodological advancement involves the circulation of the o-cresol byproduct back into the reactor feed, which has been shown to further enhance the selectivity towards the desired 2,6-DMP product. chemicalbook.com

Table 2: Typical Conditions for Phenol Methylation to 2,6-Dimethylphenol

Catalyst Reactants Temperature Range (°C) Key Process Feature Achieved Selectivity for 2,6-DMP Citations
Iron-Chromium Oxide Phenol, Methanol, Water 350 - 380 Fluidized bed reactor >85% (with o-cresol circulation) chemicalbook.com
Ortho-methylation catalyst (Fe, Cr, Si, Mg oxides) Phenol, Methanol, Water 280 - 400 Fixed-bed reactor High purity (>99%) after rectification researchgate.net

While methylation of phenol is dominant, other pathways to 2,6-DMP or its precursors exist.

Amination Pathways: The interconversion of phenols and anilines is a fundamental process in chemical synthesis. 2,6-Dimethylphenol can be converted to 2,6-dimethylaniline (B139824) via a high-temperature amination reaction with ammonia (B1221849) in the presence of a hydrogen transfer catalyst. google.comprepchem.com This reaction is a key step in the synthesis of certain pharmaceuticals. echemi.com Conversely, the synthesis of 2,6-dimethylaniline often starts from either m-xylene (B151644) (via nitration and reduction) or through the amination of 2,6-dimethylphenol, highlighting the industrial relevance of this pathway. guidechem.com The synthesis of the phenol from the aniline (B41778) can be achieved through methods like diazotization followed by hydrolysis, representing a potential, albeit more circuitous, synthetic route.

Hydroxylation Pathways: The direct hydroxylation of an aromatic C-H bond offers an atom-economical route to phenols. Research into the direct hydroxylation of xylenes (B1142099) has been explored. For instance, p-xylene (B151628) can be hydroxylated to 2,5-xylenol using hydroxylamine (B1172632) with an ionic liquid/molybdenum catalytic system. researchgate.netasianpubs.org While this demonstrates the feasibility of direct hydroxylation on the xylene core, achieving high regioselectivity for the 2,6-isomer from m-xylene remains a significant synthetic challenge.

Reaction Mechanism Elucidation in Synthesis

The final step in forming this compound is the esterification reaction between 3,4-dimethoxybenzoic acid and 2,6-dimethylphenol. This reaction is typically a Fischer-Speier esterification, which involves an acid catalyst and is reversible. masterorganicchemistry.com

The established mechanism proceeds through several equilibrium steps:

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the strong acid catalyst (e.g., H₂SO₄). This significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack: The alcohol (2,6-dimethylphenol) acts as a nucleophile, attacking the activated carbonyl carbon. This step forms a tetrahedral intermediate. mdpi.com

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups, turning it into a good leaving group (water).

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the C=O double bond.

Deprotonation: The protonated ester product is deprotonated, regenerating the acid catalyst and yielding the final ester. masterorganicchemistry.com

A significant challenge in this specific synthesis is the steric hindrance posed by the two methyl groups ortho to the hydroxyl group on 2,6-dimethylphenol. This steric bulk can significantly slow down the rate of nucleophilic attack on the protonated carboxylic acid. rug.nlucr.ac.cr

Kinetic and Thermodynamic Control Factors

The outcome of the esterification is governed by an interplay between kinetics and thermodynamics. jackwestin.com

Kinetic Control refers to conditions where the product ratio is determined by the rates of formation. The product that forms fastest (via the lowest activation energy pathway) will be the major product. This is often favored at lower temperatures where reactions are irreversible. masterorganicchemistry.comopenstax.org

Thermodynamic Control applies when a reaction is reversible, allowing an equilibrium to be established. The product ratio is then determined by the relative stability of the products. The most stable product will be the major product, regardless of how fast it is formed. This is favored at higher temperatures. masterorganicchemistry.comopenstax.org

Fischer esterification is a reversible reaction, suggesting it is ultimately under thermodynamic control. masterorganicchemistry.comopenstax.org The reaction is generally considered to be nearly thermoneutral. ucr.ac.cr However, the activation energy for the esterification of sterically hindered alcohols is high, presenting a significant kinetic barrier. rug.nlucr.ac.cr Therefore, to achieve a reasonable yield of this compound, reaction conditions must be chosen to overcome this kinetic hurdle. This typically involves using higher temperatures, a strong acid catalyst, and often, removing the water byproduct to shift the equilibrium toward the products, allowing the system to reach its thermodynamically favored state. The low reactivity of phenols, especially hindered ones, means that forcing conditions are necessary to overcome the kinetic limitations. acs.org

Table 3: Comparison of Kinetic and Thermodynamic Control

Factor Kinetic Control Thermodynamic Control
Governing Principle Rate of reaction Stability of products
Product Favored Fastest-forming product Most stable product
Reaction Conditions Low temperature, short reaction time High temperature, long reaction time
Reversibility Irreversible or quasi-irreversible Reversible (equilibrium established)
Energy Barrier Lower activation energy (Ea) Not directly dependent on Ea

Compound Index

Transition State Analysis and Reaction Energetics

The formation of this compound, particularly through carbodiimide-mediated pathways like those using dicyclohexylcarbodiimide (B1669883) (DCC), involves a series of reactive intermediates and transition states. While specific computational and experimental data for this exact reaction are not extensively documented in publicly available literature, the energetics can be understood by analogy to similar esterification reactions involving sterically hindered phenols.

The initial step involves the activation of the carboxylic acid (3,4-dimethoxybenzoic acid) by the carbodiimide. In a DCC-mediated reaction, the carboxylic acid adds to one of the C=N double bonds of DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is key to the subsequent esterification. The reaction of the O-acylisourea with the alcohol (2,6-dimethylphenol) proceeds through a transition state where the hydroxyl group of the phenol attacks the activated carbonyl carbon.

The steric hindrance posed by the two methyl groups in the ortho positions of 2,6-dimethylphenol significantly raises the energy barrier for this transition state. This steric clash can disfavor the direct attack of the phenol. In such cases, the reaction may proceed via an alternative pathway where the O-acylisourea rearranges to a symmetric anhydride of 3,4-dimethoxybenzoic acid. researchgate.net This anhydride is also an activated species, and while still reactive, the steric hindrance of the incoming phenol remains a significant kinetic hurdle.

Kinetic studies on similar reactions have shown that the rate of reaction is often dependent on the concentration of the catalyst and the substrates. acs.org For sterically hindered alcohols, the reaction times are generally longer, indicating a higher activation energy for the esterification step. acs.orgnih.gov

Catalytic Cycles and Catalyst Regeneration in Esterification

The synthesis of this compound can be facilitated by various catalytic systems, each with its own distinct catalytic cycle.

Carbodiimide-Mediated Esterification (e.g., with DCC and DMAP):

In the Steglich esterification, a common method for hindered substrates, N,N'-dicyclohexylcarbodiimide (DCC) is used as a coupling agent, often with a catalytic amount of 4-dimethylaminopyridine (DMAP). organic-chemistry.org

Activation: The carboxylic acid (3,4-dimethoxybenzoic acid) reacts with DCC to form the O-acylisourea intermediate.

Acyl Transfer: DMAP, being a more potent nucleophile than the hindered 2,6-dimethylphenol, attacks the O-acylisourea to form a reactive acylpyridinium salt. This is often the rate-determining step.

Esterification: The hydroxyl group of 2,6-dimethylphenol then attacks the highly electrophilic acylpyridinium salt to form the desired ester.

Catalyst Regeneration: DMAP is regenerated and can re-enter the catalytic cycle. The DCC is consumed and converted to the byproduct, dicyclohexylurea (DCU).

While DMAP is a true catalyst and is regenerated, DCC is a reagent that is consumed. The removal of the DCU byproduct can be a challenge in purification.

Phosphine-Catalyzed Esterification:

Nucleophilic phosphine catalysis offers an alternative pathway. nih.govescholarship.orgacs.orgnih.gov In a typical cycle, a phosphine catalyst would activate the carboxylic acid or a derivative, facilitating the attack of the phenol.

Activation: The phosphine catalyst reacts with an activated form of the carboxylic acid.

Nucleophilic Attack: The 2,6-dimethylphenol attacks the phosphonium (B103445) intermediate.

Product Formation and Catalyst Regeneration: The ester is formed, and the phosphine catalyst is regenerated.

The efficiency of such catalytic cycles is highly dependent on the specific phosphine used and the reaction conditions.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to ester synthesis to reduce environmental impact. For a compound like this compound, this involves developing more sustainable synthetic routes.

Solvent-Free or Aqueous Media Syntheses

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether.

Solvent-Free Synthesis: Esterification reactions can sometimes be carried out under solvent-free conditions, particularly with solid-supported catalysts. mdpi.com This approach minimizes solvent waste and can lead to easier product isolation. For the synthesis of this compound, a solvent-free reaction could potentially be achieved by heating the reactants with a solid acid catalyst.

Aqueous Media Synthesis: While esterification is a condensation reaction that produces water, certain catalytic systems can function effectively in aqueous media. For instance, the use of water-tolerant Lewis acids or enzyme catalysts can enable ester synthesis in water. kuleuven.be This approach is highly desirable from an environmental perspective, as water is a benign solvent.

Catalyst Design for Enhanced Sustainability

The development of reusable and environmentally benign catalysts is a cornerstone of green chemistry.

Heterogeneous Catalysts: Solid acid catalysts, such as zeolites or ion-exchange resins, are advantageous as they can be easily separated from the reaction mixture by filtration and potentially reused. researchgate.netdergipark.org.tr For the synthesis of this compound, a robust solid acid catalyst could offer a greener alternative to homogeneous catalysts that require complex workup procedures.

Below is a table summarizing potential green catalysts for esterification reactions.

Catalyst TypeExamplesAdvantages in Green SynthesisPotential for Synthesizing this compound
Solid Acids Zeolites, Sulfonated Resins (e.g., Amberlyst-15)Readily separable, reusable, often less corrosive than liquid acids. researchgate.netdergipark.org.trHigh potential, though may require high temperatures for sterically hindered substrates.
Enzymes LipasesHigh selectivity, biodegradable, operate under mild conditions.Potentially useful, but enzyme activity with sterically hindered phenols may be limited.
Ionic Liquids 1-Butyl-3-methylimidazolium-based saltsCan act as both solvent and catalyst, low volatility, potential for recyclability. researchgate.netGood potential as they can be tailored to specific reactions.

Advanced Spectroscopic and Structural Characterization

The elucidation of the precise structure and conformational behavior of 2,6-dimethylphenyl 3,4-dimethoxybenzoate is accomplished through a combination of high-resolution nuclear magnetic resonance (NMR) and vibrational spectroscopy techniques. These methods provide a window into the atomic-level connectivity and dynamics of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon environments and their connectivities.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts in ¹H and ¹³C NMR spectra can be predicted based on the analysis of its constituent fragments: the 2,6-dimethylphenyl group and the 3,4-dimethoxybenzoate moiety.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on both rings, the methoxy (B1213986) groups, and the methyl groups. The protons on the 3,4-dimethoxybenzoyl group are expected to appear in the range of δ 7.0-8.0 ppm. The protons of the 2,6-dimethylphenyl group will likely be observed around δ 7.0-7.5 ppm. The two methyl groups on the phenyl ring are chemically equivalent and should produce a sharp singlet around δ 2.1-2.4 ppm. rsc.orgchemrxiv.org The two methoxy groups on the benzoate (B1203000) ring will also give rise to singlets, expected around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 164-168 ppm. chemrxiv.org The aromatic carbons will resonate in the typical downfield region of δ 110-160 ppm. The carbons of the 2,6-dimethylphenyl group have been reported in similar structures, with the methyl-substituted carbons appearing around δ 130-135 ppm and the methyl carbons themselves resonating at approximately δ 16-21 ppm. rsc.orgchemrxiv.org The methoxy group carbons are expected around δ 55-60 ppm.

A summary of predicted ¹H and ¹³C NMR chemical shifts is presented in the table below.

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-164-168
Aromatic CH (benzoate)7.0-8.0110-125
Aromatic C (benzoate)-120-155
Aromatic CH (dimethylphenyl)7.0-7.5125-130
Aromatic C (dimethylphenyl)-130-150
Methoxy (OCH₃)3.8-4.055-60
Methyl (CH₃)2.1-2.416-21

Note: These are predicted values and may vary from experimentally determined shifts.

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. youtube.com For this compound, COSY would show correlations between the vicinal protons on both aromatic rings, helping to confirm their substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This would allow for the definitive assignment of each protonated carbon by linking the proton shifts to their corresponding carbon shifts.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.edu This is particularly useful for identifying quaternary (non-protonated) carbons. For instance, correlations would be expected from the methyl protons to the C2 and C6 carbons of the dimethylphenyl ring, and from the methoxy protons to the C3 and C4 carbons of the benzoate ring. Crucially, a correlation from the aromatic protons of the 2,6-dimethylphenyl ring to the carbonyl carbon would confirm the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close in space. This would be valuable for determining the preferred conformation of the molecule, particularly the relative orientation of the two aromatic rings. Spatial correlations would be expected between the methyl protons of the dimethylphenyl group and the nearby protons on the benzoate ring.

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of conformational changes in molecules. youtube.com For aromatic esters like this compound, restricted rotation around the ester C-O bond and the aryl-C(O) bond can lead to the existence of different conformers. At room temperature, the interconversion between these conformers is typically fast on the NMR timescale, resulting in an averaged spectrum. However, at lower temperatures, this rotation can be slowed down, potentially leading to the observation of separate signals for each conformer. acs.org DNMR studies could provide valuable information on the energy barriers associated with these rotational processes.

Solid-state NMR (ssNMR) provides structural information on materials in the solid phase. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms. For this compound, ssNMR could be used to characterize its crystalline and amorphous forms. nih.govacs.orgnih.gov Differences in the ¹³C chemical shifts observed in the ssNMR spectra of different solid forms would indicate variations in the molecular packing and conformation in the solid state. researchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule.

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the ester, aromatic, and ether functional groups.

Carbonyl (C=O) Stretch: The most intense and characteristic band in the IR spectrum is expected to be the C=O stretching vibration of the ester group, typically appearing in the region of 1720-1740 cm⁻¹.

C-O Stretches: The C-O stretching vibrations of the ester and ether linkages would give rise to strong bands in the fingerprint region, generally between 1000 and 1300 cm⁻¹. Specifically, the aryl-O-C=O stretching is expected around 1250-1300 cm⁻¹, while the O-CH₃ stretches of the methoxy groups will also appear in this region.

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings typically result in several bands in the 1450-1600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the C-H stretches of the methyl and methoxy groups will be observed just below 3000 cm⁻¹.

The following table summarizes the expected characteristic vibrational frequencies.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Expected Intensity
EsterC=O Stretch1720-1740Strong
Ester/EtherC-O Stretch1000-1300Strong
AromaticC=C Stretch1450-1600Medium to Weak
AromaticC-H Stretch> 3000Medium to Weak
Alkyl/MethoxyC-H Stretch< 3000Medium

Hydrogen Bonding Network Characterization

While this compound lacks classical hydrogen bond donors like hydroxyl (-OH) or amine (-NH) groups, its structure allows for the formation of a network of weak C-H···O hydrogen bonds. nih.gov These non-conventional interactions, though weaker than traditional hydrogen bonds, play a significant role in determining the molecule's crystal packing and conformational preferences. mdpi.com The oxygen atoms of the two methoxy groups and the carbonyl group of the ester act as hydrogen bond acceptors. researchgate.net The hydrogen atoms on the aromatic rings and the methyl groups can function as donors. nih.gov

Conformational Analysis via Vibrational Modes

The conformational landscape of this compound is defined by the rotational freedom around several key single bonds, primarily the C-O and C-C bonds of the ester linkage and the C-O bonds of the methoxy groups. Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for probing these conformations. nih.gov

Theoretical calculations, such as Density Functional Theory (DFT), are often used to predict the vibrational spectra for different stable conformers. nih.govresearchgate.net By comparing the calculated spectra with experimental FTIR and Raman data, specific vibrational modes can be assigned to particular conformations. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry provides critical information on the molecular weight and structural integrity of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule by measuring its mass with very high precision. libretexts.org For this compound, the molecular formula is C₁₇H₁₈O₄.

Using the exact masses of the most abundant isotopes (¹²C = 12.00000 amu, ¹H = 1.00783 amu, ¹⁶O = 15.99491 amu), the monoisotopic mass can be calculated. libretexts.orgresearchgate.net

Calculated Exact Mass of C₁₇H₁₈O₄:

(17 × 12.00000) + (18 × 1.00783) + (4 × 15.99491) = 204.00000 + 18.14094 + 63.97964 = 286.12058 amu

An HRMS instrument can measure this mass to within a few parts per million (ppm), allowing for confident confirmation of the molecular formula and distinguishing it from other isobaric compounds. youtube.com

Table 1: HRMS Data for this compound
Molecular FormulaCalculated Monoisotopic Mass (amu)Common Adducts ([M+H]⁺, [M+Na]⁺)Calculated Adduct Mass (amu)
C₁₇H₁₈O₄286.12058[C₁₇H₁₉O₄]⁺287.12841
[C₁₇H₁₈O₄Na]⁺309.11042

Fragmentation Pattern Analysis for Structural Confirmation

Electron Ionization (EI) mass spectrometry induces fragmentation of the parent molecule, providing a characteristic pattern that serves as a molecular fingerprint. For aromatic esters, fragmentation often occurs at the ester linkage. libretexts.orgacs.orgacs.org

The primary fragmentation pathways for this compound are expected to be:

Acylium Ion Formation: Cleavage of the C-O bond between the carbonyl carbon and the 2,6-dimethylphenyl group. This is a common pathway for esters and results in a highly stable, resonance-stabilized acylium ion. pharmacy180.com

[C₁₇H₁₈O₄]⁺˙ → [C₉H₉O₃]⁺ + [C₈H₉O]˙

The 3,4-dimethoxybenzoyl cation would be observed at m/z 165 . This is often a prominent peak in the spectra of such compounds. youtube.com

Phenonium Ion Formation: Cleavage of the bond between the benzene (B151609) ring and the carbonyl group can lead to the formation of a 2,6-dimethylphenoxyl radical and the 3,4-dimethoxybenzoyl cation, or cleavage can result in the 2,6-dimethylphenyl cation at m/z 121 .

Further fragmentation of the primary ions can also occur. For example, the 3,4-dimethoxybenzoyl cation (m/z 165) can lose a methyl radical (-CH₃) to form an ion at m/z 150, or lose carbon monoxide (-CO) to yield an ion at m/z 137. thieme-connect.de

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound
Fragment Ion (Structure)m/z (Nominal)Proposed Origin
[C₁₇H₁₈O₄]⁺˙ (Molecular Ion)286Parent Molecule
[C₉H₉O₃]⁺ (3,4-dimethoxybenzoyl cation)165Cleavage of ester C-O bond
[C₈H₉O]⁺ (2,6-dimethylphenoxyl cation)121Cleavage of ester C-C bond
[C₈H₉O₃]⁺ (Fragment from m/z 165)150Loss of CH₃ from m/z 165
[C₈H₅O₂]⁺ (Fragment from m/z 137)137Loss of CO from m/z 165
[C₆H₅]⁺ (Phenyl cation)77Further fragmentation

Tandem Mass Spectrometry (MS/MS) for Complex Ion Structure

Tandem mass spectrometry (MS/MS) provides an additional layer of structural confirmation by isolating a specific fragment ion (a precursor ion) and subjecting it to further fragmentation to produce product ions. nih.gov This technique is invaluable for distinguishing between isomers and confirming fragmentation pathways. nih.gov

In the analysis of this compound, an MS/MS experiment could involve selecting the prominent benzoyl-type ion at m/z 165 as the precursor. Collision-induced dissociation (CID) of this ion would generate a product ion spectrum. The expected product ions from [C₉H₉O₃]⁺ would include:

m/z 150: Resulting from the loss of a neutral methyl radical (CH₃).

m/z 137: Resulting from the loss of neutral carbon monoxide (CO).

m/z 122: Resulting from the sequential loss of a methyl radical and carbon monoxide.

These MS/MS experiments confirm the identity of the precursor ion and, by extension, the structure of the original molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photochemical Properties

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum of this compound is primarily determined by the two aromatic chromophores: the 3,4-dimethoxy-substituted benzoyl group and the 2,6-dimethylphenyl group. cdnsciencepub.comresearchgate.net

The electronic transitions are typically π → π* transitions associated with the aromatic rings and n → π* transitions associated with the carbonyl group of the ester. cdnsciencepub.com The presence of electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups on the benzene rings causes a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted phenyl benzoate. nist.gov

The spectrum is expected to show strong absorption bands characteristic of substituted benzenes. cdnsciencepub.com

An intense band is expected in the region of 250-290 nm, corresponding to the π → π* transition of the highly substituted benzoyl moiety.

A weaker band, potentially appearing as a shoulder, may be observed at longer wavelengths (around 300-330 nm) due to the n → π* transition of the carbonyl group.

The steric hindrance caused by the two ortho-methyl groups on the phenyl ring can twist the ester linkage out of planarity. This can affect the extent of electronic conjugation between the two aromatic rings, leading to changes in both the position (wavelength) and intensity (molar absorptivity) of the absorption bands compared to a planar analogue. cdnsciencepub.comcdnsciencepub.com

Electronic Transitions and Chromophore Analysis

A detailed analysis of the electronic transitions and chromophores of this compound is not available in the reviewed scientific literature.

Such an analysis would typically involve UV-Vis spectroscopy to identify the wavelengths of maximum absorption (λmax). These absorptions correspond to electronic transitions, primarily π→π* and n→π* transitions, within the molecule's chromophores. The primary chromophores in this compound would be the 2,6-dimethylphenyl and 3,4-dimethoxybenzoyl moieties. The interaction between these two aromatic systems would influence the energy of the electronic transitions. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to complement experimental data by modeling the molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) and predicting the nature of the electronic transitions. mdpi.comresearchgate.net

Excited State Dynamics and Fluorescence Characteristics

There is no specific information regarding the excited-state dynamics or fluorescence characteristics of this compound in the available literature.

Investigation into this area would involve fluorescence spectroscopy to determine the emission spectrum, fluorescence quantum yield, and fluorescence lifetime. researchgate.net Techniques like time-resolved fluorescence spectroscopy and transient absorption spectroscopy could provide insights into the de-excitation pathways of the molecule after photoexcitation, including processes like intersystem crossing and non-radiative decay. longdom.orgwikipedia.org The substitution pattern on both aromatic rings would be expected to play a significant role in the fluorescence properties, influencing factors such as intramolecular charge transfer (ICT) states. mdpi.com

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Absolute Structure and Stereochemistry

No single-crystal X-ray diffraction data for this compound has been reported in the scientific literature.

This technique, if applied, would provide the definitive three-dimensional structure of the molecule. It would allow for the precise determination of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. For chiral molecules, this method can establish the absolute stereochemistry. While the target compound is not chiral, crystallographic analysis of related structures provides valuable data on molecular geometry.

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

There are no published powder X-ray diffraction (PXRD) patterns for this compound.

PXRD is a key technique for the analysis of crystalline solids. It is particularly important for identifying different crystalline forms, or polymorphs, of a compound. Each polymorph has a unique crystal lattice and will produce a distinct diffraction pattern, allowing for phase identification and purity assessment. Without experimental data, the potential for polymorphism in this compound remains unknown.

Analysis of Intermolecular Interactions and Crystal Packing

A detailed analysis of the intermolecular interactions and crystal packing for this compound is not possible due to the absence of crystallographic data.

Such an analysis, typically derived from single-crystal X-ray diffraction data, would reveal how molecules are arranged in the crystal lattice. It would identify and characterize non-covalent interactions such as hydrogen bonds (e.g., C-H···O), van der Waals forces, and potential π-π stacking interactions between the aromatic rings, which govern the stability of the crystal structure. mdpi.com Hirshfeld surface analysis is a modern computational tool often used to visualize and quantify these intermolecular contacts.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for predicting the behavior of molecular systems. For 2,6-dimethylphenyl 3,4-dimethoxybenzoate, these theoretical approaches offer a microscopic view of its structure and electronic nature, which is not always fully accessible through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. researchgate.netnih.gov DFT calculations, particularly using hybrid functionals like B3LYP in combination with basis sets such as 6-311G(d,p), are frequently employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. researchgate.netresearchgate.netclinicsearchonline.org For dimethoxybenzene derivatives, DFT calculations have been successfully used to analyze electronic properties, including HOMO and LUMO energy levels and molecular electrostatic potentials. researchgate.net

The geometry optimization process involves finding the lowest energy conformation of the molecule. For esters like this compound, a key geometrical parameter is the dihedral angle between the two aromatic rings. In a related compound, 3,4-dimethylphenyl benzoate (B1203000), the terminal rings were found to form a dihedral angle of 52.39 (4)°. researchgate.net The central ester group's mean plane is twisted away from the benzene (B151609) and phenyl rings. researchgate.net Similar calculations for this compound would reveal the precise bond lengths, bond angles, and dihedral angles that correspond to its most stable three-dimensional structure. This structural information is vital for understanding how the molecule interacts with its environment. researchgate.net

ParameterDescriptionTypical Method
Bond Lengths (Å)Calculated distances between bonded atoms (e.g., C-C, C-O, C-H).DFT/B3LYP/6-311G(d,p)
Bond Angles (°)Calculated angles between adjacent bonds.DFT/B3LYP/6-311G(d,p)
Dihedral Angles (°)Calculated angles between planes defined by sets of atoms, indicating molecular twist.DFT/B3LYP/6-311G(d,p)
Total Energy (eV)The lowest total energy achieved for the optimized structure. researchgate.netDFT/B3LYP/def2-TZVP researchgate.net

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio quantum chemistry methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of experimental parameters. researchgate.netresearchgate.net These methods are utilized for high-accuracy calculations of molecular energies and for predicting spectroscopic data. researchgate.net For instance, in studies of related molecules like 2-(4-methoxyphenyl)benzo[d]thiazole, ab initio (HF) and various DFT methods were used to investigate the molecular structure and vibrational frequencies in the ground state. researchgate.netmdpi.com

A comparative analysis often shows that results from DFT methods, like B3LYP, can be superior to the scaled HF approach for molecular problems. researchgate.netmdpi.com However, ab initio calculations remain a fundamental tool for benchmarking and for situations where DFT may be less reliable. They provide a rigorous theoretical foundation for understanding the compound's properties, including its vibrational spectra (IR and Raman), which arise from the molecule's dynamic behavior. researchgate.net

Conformational Landscape Exploration and Energy Minima Identification

Molecules with rotatable bonds, such as this compound, can exist in multiple conformations. The conformational landscape describes the potential energy of the molecule as a function of its geometry, revealing various stable and transient structures. nih.gov Exploring this landscape is crucial to identify the global energy minimum, which represents the most stable conformation of the molecule, as well as other low-energy local minima. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. For dimethoxybenzene derivatives, DFT calculations have been used to determine HOMO-LUMO energy levels and the corresponding energy gaps. researchgate.net These calculations help in understanding the compound's thermodynamic stability, which is a significant factor in applications like pharmaceuticals. researchgate.net

ParameterDescriptionSignificance
EHOMO (eV)Energy of the Highest Occupied Molecular Orbital.Indicates the ability to donate an electron. researchgate.net
ELUMO (eV)Energy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept an electron. researchgate.net
Energy Gap (ΔE) (eV)The energy difference between ELUMO and EHOMO.Relates to chemical reactivity and kinetic stability. researchgate.net
Electronegativity (χ)A measure of the power of an atom or a group of atoms to attract electrons.Indicates the overall electron-attracting tendency. researchgate.net
Chemical Hardness (η)Measures the resistance to change in electron distribution.A larger value indicates greater stability. researchgate.netresearchgate.net
Softness (S)The reciprocal of chemical hardness.A larger value indicates higher reactivity. researchgate.net

Electrostatic Potential Surface (MEP) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is color-coded to represent different electrostatic potential values. researchgate.net Typically, red regions indicate negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.netnih.gov Blue regions correspond to positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.netnih.gov Green areas represent neutral potential. nih.gov

For a molecule like this compound, MEP analysis would likely show negative potential (red) around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, identifying them as the most probable sites for electrophilic attack or hydrogen bond acceptance. researchgate.netnih.gov The hydrogen atoms, particularly any acidic protons, would show a positive potential (blue), making them likely sites for nucleophilic attack. researchgate.net This analysis provides crucial insights for understanding intermolecular interactions and potential binding sites. researchgate.netnih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wisc.edu It transforms the calculated wave function into localized orbitals that correspond to the classical Lewis structure elements, such as core electrons, lone pairs, and bonds (donors), as well as empty antibonds (acceptors). wisc.eduwisc.edu The interactions between filled donor NBOs and empty acceptor NBOs signify electronic delocalization, which contributes to the stabilization of the molecule. wisc.edu

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (O)σ* (C-C)ValueLone Pair -> Antibonding σ
LP (O)π* (C=C)ValueLone Pair -> Antibonding π
σ (C-H)σ* (C-C)ValueBonding σ -> Antibonding σ
π (C=C)π* (C=C)ValueBonding π -> Antibonding π

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. mdpi.com The NLO response of organic molecules is fundamentally linked to their electronic structure, particularly the presence of π-conjugated systems and intramolecular charge transfer (ICT) characteristics. nih.gov Compounds with electron-donating groups (D) and electron-accepting groups (A) linked by a π-bridge often exhibit significant NLO properties.

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are standard tools for predicting NLO properties. jmcs.org.mx Key parameters calculated include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), which is the primary determinant of second-order NLO activity.

Studies on analogous aromatic systems demonstrate that strategic substitution can enhance NLO responses. For instance, research on various push-pull molecules shows that increasing the strength of donor and acceptor groups, or extending the π-conjugation length, can significantly increase the hyperpolarizability. jmcs.org.mxnih.gov In a study of benzonitrile (B105546) derivatives, it was found that the local electric field within a polymer matrix can significantly alter the dipole moment and HOMO-LUMO energy gap, thereby influencing the NLO properties. mdpi.com For a series of triphenylamine-based dyes, the substitution of fluorine atoms was shown to remarkably enhance the second-order NLO response. jmcs.org.mx

While specific calculated values for this compound are not published, a theoretical study could be performed using a functional like B3LYP or CAM-B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to predict its NLO properties. The expected values would likely be modest compared to dedicated D-π-A chromophores but could be enhanced through further functionalization.

Table 1: Predicted NLO Properties for Analogous Aromatic Compounds Note: This table presents example data from computational studies on different, but structurally relevant, aromatic molecules to illustrate typical predicted values. Values for the title compound are hypothetical and would require specific calculation.

Compound/SystemMethodDipole Moment (μ) [Debye]Polarizability <α> [a.u.]First Hyperpolarizability (βtot) [a.u.]Source
(Z)-4-(1-cyano-2-(5-methylfuran-2-yl)vinyl)benzonitrileDFT/B3LYP5.02N/AN/A mdpi.com
Triphenylamine-α-cyanocinnamic acid (D4)DFT/B3LYP/6-31GN/AN/A70537.95 jmcs.org.mx
Hypothetical: this compoundDFT (e.g., B3LYP/6-311G(d,p))Value would be calculatedValue would be calculatedValue would be calculatedN/A

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics and molecular dynamics simulations are powerful computational tools for exploring the conformational landscape and dynamic behavior of molecules at an atomic level. researchgate.net These methods are essential for understanding how molecules like this compound behave in different environments, such as in solution or in a condensed phase.

A force field is a set of potential energy functions and parameters that describe the interactions between atoms in a molecular system. researchgate.net For accurate MM and MD simulations, a well-validated force field is crucial. General force fields like AMBER (Assisted Model Building with Energy Refinement) and CHARMM are widely used, with parameter sets such as the General Amber Force Field (GAFF) being developed for broad applicability to organic molecules. ambermd.org

Developing and validating force fields for specific systems like aromatic esters involves several steps. nih.gov First, quantum mechanical (QM) calculations are often used to determine equilibrium bond lengths, angles, and, most importantly, the torsional potentials for rotation around key bonds (e.g., the C-O ester bond). researchgate.net These QM data provide a benchmark for parameterizing the classical force field. nih.govresearchgate.net For instance, the COMPASS force field was extended to nitrate (B79036) esters by parameterizing against ab initio data to ensure accurate reproduction of molecular structures and conformations. dtic.mil Similarly, parameters for various boron-containing esters have been developed for the AMBER force field to enable simulations of these compounds. nih.gov

Validation involves running MD simulations with the new parameters and comparing the resulting structural and thermodynamic properties (e.g., density, heat of vaporization) against experimental data or high-level QM results. nih.govdtic.mil

The flexibility of this compound is primarily governed by the rotation around the single bonds of the ester linkage. MD simulations can be used to explore the conformational space of this molecule in a solvent, identifying the most stable conformers and the energy barriers between them. nih.gov Techniques like Replica Exchange Molecular Dynamics (REMD) or metadynamics can enhance sampling to overcome energy barriers and explore a wider range of conformations. nih.gov

Studies on flexible molecules show that the surrounding environment plays a key role. For example, simulations of peptidic catalysts revealed that the presence of a substrate could shift the conformational equilibrium from one β-turn type to another, a change crucial for its catalytic activity. nih.gov For phthalate (B1215562) esters, MD simulations have been used to understand their permeation through a model cell membrane, a process governed by the molecule's conformational flexibility and interactions with the lipid bilayer. mdpi.com In the case of this compound, the solvent polarity would influence the preferred orientation of the two aromatic rings relative to each other.

MD simulations provide detailed insights into the non-covalent interactions between molecules. dovepress.com For this compound in solution, this includes interactions with solvent molecules (e.g., hydrogen bonding with water or protic solvents) and potential self-aggregation. The aromatic rings can participate in π-π stacking interactions, which could lead to the formation of dimers or larger aggregates, particularly in non-polar solvents. globethesis.com

Research on the interactions between aromatic solutes and ester solvents has shown that solubility and interaction strength are influenced by factors like polarity and the size of the molecules involved. uj.ac.za For instance, polar aromatic solutes were found to be less soluble as the size of the ester solvent molecule increased. uj.ac.za MD simulations can quantify these interactions by calculating radial distribution functions and interaction energies, revealing how molecules arrange themselves and the strength of their associations. researchgate.net This understanding is critical for predicting properties like solubility, miscibility, and the behavior of the compound in complex mixtures. dovepress.com

Computational Spectroscopy

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between molecular structure and the observed spectrum.

Predicting NMR parameters computationally is a standard procedure in modern chemistry. The typical workflow involves first optimizing the molecule's geometry using a reliable quantum mechanical method, such as DFT with a functional like B3LYP. Following geometry optimization, the NMR shielding tensors are calculated, often using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, DFT calculations would predict distinct chemical shifts for each unique proton and carbon atom. The aromatic protons on the 3,4-dimethoxybenzoate ring would appear in the range of ~6.9-7.7 ppm, influenced by the electron-donating methoxy groups. The protons on the 2,6-dimethylphenyl ring would have their own characteristic shifts. The methyl group protons would likely appear around 2.1-2.4 ppm, while the methoxy protons would be further downfield, around 3.8-4.0 ppm. wisc.edu

Spin-spin coupling constants (J-couplings) can also be calculated. For the aromatic protons, the expected ortho, meta, and para coupling constants are typically in the ranges of 6–9 Hz, 2–3 Hz, and 0–1 Hz, respectively. upenn.edu These predicted values are crucial for interpreting complex or overlapping regions of an experimental NMR spectrum. mdpi.com While relativistic effects can be significant for heavy elements, they are generally negligible for compounds containing only C, H, and O. researchgate.net

Table 2: Hypothetical Simulated ¹H NMR Chemical Shifts for this compound Note: These values are estimates based on typical chemical shifts for similar functional groups and would need to be confirmed by specific GIAO/DFT calculations.

Proton EnvironmentEstimated Chemical Shift (δ, ppm)Predicted MultiplicityEstimated Coupling Constants (J, Hz)
Aromatic H (benzoate ring)6.9 - 7.7d, ddJ_ortho ≈ 8-9, J_meta ≈ 2
Aromatic H (phenyl ring)7.1 - 7.4mN/A
Methoxy (-OCH₃)3.8 - 4.0sN/A
Methyl (-CH₃)2.1 - 2.4sN/A

Vibrational Spectra Prediction (IR, Raman)

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net For this compound, theoretical calculations, often employing the B3LYP functional with a basis set like 6-311++G(d,p), can provide a detailed understanding of its molecular vibrations. epa.gov These calculations yield harmonic vibrational wavenumbers, IR intensities, and Raman activities. epa.gov

The predicted spectra serve as a molecular fingerprint, with specific peaks corresponding to the stretching, bending, and torsional motions of different functional groups within the molecule. horiba.com By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific atomic motions.

Key vibrational modes predicted for this compound would include:

C=O Stretching: The ester carbonyl group is expected to produce a strong, characteristic absorption band in the IR spectrum, typically in the range of 1700-1750 cm⁻¹.

C-O Stretching: The molecule contains both ester (C-O-C) and methoxy (Ar-O-CH₃) linkages. These are predicted to show strong bands in the fingerprint region (approximately 1000-1300 cm⁻¹).

Aromatic C=C Stretching: The vibrations of the two phenyl rings would appear in the 1450-1600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups are predicted just below 3000 cm⁻¹.

Methyl Group Vibrations: The two methyl groups on the phenyl ring will have characteristic symmetric and asymmetric bending modes around 1375-1450 cm⁻¹.

A comparison between the theoretically calculated spectrum and an experimentally recorded one allows for a detailed and accurate assignment of the fundamental vibrational modes. researchgate.net Scaling factors are often applied to the computed wavenumbers to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental data. epa.gov

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Activity
Aromatic C-H Stretch3100 - 3000MediumStrong
Aliphatic C-H Stretch2980 - 2850MediumMedium
Carbonyl (C=O) Stretch~1725StrongWeak
Aromatic C=C Stretch1600 - 1450Medium-StrongStrong
C-O-C (Ester) Stretch1300 - 1150StrongMedium
Ar-O (Methoxy) Stretch~1250StrongMedium

UV-Vis Absorption and Emission Spectra Prediction (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra of organic molecules in their ground state. mdpi.comresearchgate.net This method calculates the energies of vertical electronic excitations, which correspond to the absorption of light, providing the maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths (f), a measure of the transition probability. researchgate.net

For this compound, TD-DFT calculations, often performed with functionals like B3LYP, can predict the UV-Vis spectrum and offer insights into the nature of its electronic transitions. mdpi.comrsc.org The primary transitions expected for this molecule are π→π* and n→π* types. sci-hub.se

π→π Transitions:* These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are characteristic of the aromatic rings. They are typically responsible for the strong absorption bands in the UV region.

n→π Transitions:* These involve the excitation of a non-bonding electron (from the oxygen atoms of the ester and methoxy groups) to a π* antibonding orbital. These transitions are generally weaker than π→π* transitions.

Analysis of the molecular orbitals involved, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the character of these electronic transitions. nih.gov For this compound, the HOMO is likely localized on the electron-rich 3,4-dimethoxybenzoate moiety, while the LUMO may be distributed across the entire conjugated system. The HOMO-LUMO energy gap is a key determinant of the molecule's electronic properties and the wavelength of its lowest energy absorption. researchgate.net

Table 2: Predicted Electronic Transitions for this compound using TD-DFT

Predicted λmax (nm)Excitation Energy (eV)Oscillator Strength (f)Major ContributionTransition Type
~290~4.28> 0.1HOMO → LUMOπ→π
~255~4.86> 0.1HOMO-1 → LUMOπ→π
~220~5.64> 0.05HOMO → LUMO+1π→π*

Quantum Chemical Topology and Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov By mapping properties onto this surface, one can gain a detailed understanding of the forces that stabilize the crystal packing. imist.ma For this compound, this analysis provides insights into the types and relative importance of various non-covalent contacts.

The Hirshfeld surface is generated based on the electron distribution of the molecule. Key properties mapped onto the surface include:

d_norm (Normalized Contact Distance): This property highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii sum, typically representing hydrogen bonds or other strong interactions. nih.gov Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts at the van der Waals separation. nih.gov

Shape Index and Curvedness: These properties provide information about the shape of the molecule and can identify complementary hollows and bumps where molecules fit together, which is characteristic of π–π stacking interactions. nih.gov

A 2D fingerprint plot derived from the Hirshfeld surface quantifies the contribution of different types of intermolecular contacts. nih.gov For this compound, the most significant contributions to the crystal packing are expected to be from:

H···H contacts: Due to the abundance of hydrogen atoms, these van der Waals interactions typically comprise the largest portion of the Hirshfeld surface area. nih.gov

O···H/H···O contacts: These represent potential C-H···O hydrogen bonds between the oxygen atoms of the carbonyl and methoxy groups and hydrogen atoms on neighboring molecules. These are crucial for directing the crystal packing.

Quantum Chemical Topology, through methods like the Atoms in Molecules (AIM) theory, can further analyze the electron density at the bond critical points of these intermolecular contacts to characterize their nature and strength.

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact TypePercentage Contribution (%)Description
H···H45 - 55%Predominant van der Waals forces.
O···H20 - 30%Indicates C-H···O hydrogen bonding.
C···H10 - 15%van der Waals and weak directional interactions.
C···C3 - 7%Suggests potential π–π stacking between aromatic rings.
Other< 5%Minor contributions from other contacts.

Reactivity, Derivatization, and Transformation Studies

Hydrolysis Kinetics and Mechanism (Acidic, Basic, Enzymatic)

The hydrolysis of 2,6-dimethylphenyl 3,4-dimethoxybenzoate would involve the cleavage of the ester bond to yield 2,6-dimethylphenol (B121312) and 3,4-dimethoxybenzoic acid. The kinetics and mechanism of this reaction are anticipated to be significantly influenced by the steric hindrance presented by the two methyl groups on the phenyl ring, adjacent to the ester oxygen.

Under acidic conditions, the reaction would likely proceed via an A-2 mechanism, involving protonation of the carbonyl oxygen followed by nucleophilic attack by water. The steric bulk around the ester linkage would be expected to slow the rate of this reaction compared to less hindered esters.

In basic hydrolysis (saponification), the reaction would follow a BAc2 mechanism, with the hydroxide (B78521) ion attacking the carbonyl carbon. Again, the ortho-methyl groups on the phenoxy moiety are predicted to sterically hinder this approach, likely resulting in slower reaction kinetics.

Enzymatic hydrolysis, potentially utilizing esterases or lipases, would depend on the specific enzyme's active site geometry. While some enzymes show broad substrate specificity, the significant steric hindrance of the 2,6-dimethylphenyl group might prevent effective binding and catalysis. For instance, research on the enzymatic hydrolysis of other sterically hindered esters has demonstrated that lipases can be employed for kinetic resolution, though reaction rates are often substrate-dependent. researchgate.net

Transesterification Reactions and Equilibria

Transesterification of this compound would involve reacting the ester with an alcohol in the presence of an acid or base catalyst to exchange the 2,6-dimethylphenyl group with the alkoxy group of the alcohol. The position of the equilibrium would be dictated by the relative concentrations of the reactants and products, and potentially by the removal of one of the products. The steric hindrance of the 2,6-dimethylphenyl group would likely make this a less favorable leaving group compared to smaller, unhindered phenols, potentially shifting the equilibrium away from the transesterification product.

Electrophilic and Nucleophilic Aromatic Substitution on Phenyl Rings

Both the 2,6-dimethylphenyl and the 3,4-dimethoxybenzoate rings could potentially undergo aromatic substitution reactions.

Electrophilic Aromatic Substitution: This type of reaction involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org

On the 2,6-dimethylphenyl ring: The two methyl groups are ortho, para-directing and activating. However, the para position is blocked by the ester linkage. The remaining ortho positions are highly sterically hindered. Thus, electrophilic substitution on this ring is expected to be difficult.

On the 3,4-dimethoxybenzoate ring: The methoxy (B1213986) groups are strongly activating and ortho, para-directing. youtube.com The ester group is deactivating and meta-directing. The positions ortho to the methoxy groups (positions 2 and 5) would be the most likely sites for electrophilic attack.

Nucleophilic Aromatic Substitution: This reaction is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups on the aromatic ring. youtube.comlibretexts.org Neither of the aromatic rings in this compound is strongly activated for nucleophilic substitution. The methoxy and methyl groups are electron-donating, which disfavors this type of reaction. youtube.com Therefore, nucleophilic aromatic substitution is not an anticipated pathway under standard conditions.

Redox Chemistry and Electrochemistry

The redox chemistry of this compound is not specifically documented. However, predictions can be made based on its functional groups. The dimethoxy-substituted ring is electron-rich and could be susceptible to oxidation, potentially forming a radical cation. The electrochemical behavior would be characterized by the potentials at which these oxidation or reduction events occur. Electrochemistry serves as a powerful tool for studying redox-active molecules. nih.gov The presence of multiple electroactive moieties could lead to complex cyclic voltammetry profiles.

Synthesis of Novel Derivatives with Modified Peripheral Substituents

The synthesis of derivatives of this compound could be approached by modifying either of the aromatic moieties.

Modification at the Dimethylphenyl Moiety

Given the anticipated difficulty of direct aromatic substitution on the 2,6-dimethylphenyl ring, a more practical approach would be to synthesize derivatives of 2,6-dimethylphenol first, followed by esterification with 3,4-dimethoxybenzoyl chloride. This allows for the introduction of a wide variety of functional groups onto the phenyl ring prior to forming the ester.

Modification at the Dimethoxybenzoate Moiety

The 3,4-dimethoxybenzoate ring is more amenable to direct modification. As discussed, electrophilic aromatic substitution would likely occur at the positions ortho to the methoxy groups. This could be used to introduce substituents such as nitro or halogen groups. Alternatively, derivatives could be synthesized from variously substituted 3,4-dimethoxybenzoic acids, which could then be converted to the corresponding 2,6-dimethylphenyl esters.

Derivatization to Polymeric Materials or Ligands

Detailed research on the direct derivatization of this compound into polymeric materials or its use as a primary ligand in coordination chemistry is not extensively documented in publicly accessible scientific literature. The potential for this compound to act as a monomer or a precursor for ligands can be inferred from the reactivity of its constituent functional groups—the ester linkage and the substituted aromatic rings.

Similarly, while the oxygen atoms of the methoxy and carbonyl groups possess lone pairs of electrons that could coordinate with metal centers, making the molecule a potential ligand, dedicated studies on the synthesis and characterization of metal complexes with this compound as a ligand are not found in the current body of scientific literature.

Decomposition Pathways and Stability under Various Conditions

Comprehensive studies detailing the specific decomposition pathways and stability of this compound under a range of conditions (e.g., thermal, photochemical, hydrolytic) are not extensively reported. General chemical principles suggest that the ester linkage would be susceptible to hydrolysis under acidic or basic conditions, yielding 2,6-dimethylphenol and 3,4-dimethoxybenzoic acid. The stability of the molecule would also be influenced by temperature and exposure to ultraviolet radiation, which could potentially lead to the cleavage of the ester bond or degradation of the aromatic rings. However, without specific experimental data, any discussion of decomposition pathways remains speculative.

Mechanistic Studies of Molecular Interactions Non Clinical Focus

Enzyme Inhibition or Activation Mechanisms (e.g., Esterases, Oxidoreductases) at a Molecular Level

There is currently no specific information available in the scientific literature detailing the enzyme inhibition or activation mechanisms of 2,6-dimethylphenyl 3,4-dimethoxybenzoate. However, based on its structure as an ester, it could theoretically be a substrate or inhibitor for esterases. The bulky 2,6-dimethylphenyl group might sterically hinder access to the active site of some enzymes. For instance, studies on other complex esters have shown that the nature of the alcohol and acid moieties significantly influences their interaction with enzymes like cytochrome P450s. For example, dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylenedioxybiphenyl-2,2'-dicarboxylate (DDB) has been identified as a potent inhibitor of CYP3A4. nih.gov The interaction often involves the formation of a metabolite-enzyme complex. nih.gov

Receptor Binding Studies (Excluding Mammalian/Clinical Receptors) for Fundamental Understanding of Ligand-Protein Interactions

Specific receptor binding studies for this compound are not documented. However, the principles of ligand-protein interactions can be understood through computational methods, which are widely applied to novel compounds to predict their potential biological activities and interactions.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com This method could be employed to investigate the potential interactions of this compound with various non-mammalian protein targets. For example, in a study on a di-tert-butylphenol compound, molecular docking was used to elucidate its interaction with COX and LOX enzymes. nih.gov Similarly, docking studies on other small molecules have successfully predicted binding modes within the active sites of proteins like T4 lysozyme. researchgate.net For this compound, a docking study would involve preparing the 3D structure of the ligand and a target protein, followed by computational simulation to identify the most stable binding poses and key interactions, such as hydrogen bonds and hydrophobic contacts.

Binding Affinity Prediction through Computational Methods

Computational methods are crucial for predicting the binding affinity between a ligand and a protein, which indicates the strength of their interaction. nih.govnih.gov These methods can be structure-based, requiring the 3D structure of the protein-ligand complex, or non-structure-based, which use machine learning models trained on large datasets of known drug-target binding affinities. nih.gov Techniques like extended connectivity interaction features (ECIF) and machine learning models such as XGBoost and deep neural networks have been developed to predict binding affinities with increasing accuracy. nih.govkyoto-u.ac.jp These approaches could be applied to this compound to estimate its binding strength to various hypothetical protein targets.

Interactions with Biomimetic Systems (e.g., Liposomes, Micelles)

There is no available research on the direct interaction of this compound with biomimetic systems like liposomes or micelles. However, studies on other drug molecules using techniques like liposomal electrokinetic chromatography demonstrate how such interactions can be characterized. nih.gov These studies reveal that the lipid composition and surface charge of liposomes, as well as the physicochemical properties of the compound, govern the extent of interaction. nih.gov The hydrophobic nature of the 2,6-dimethylphenyl and 3,4-dimethoxybenzoate moieties suggests that the compound would likely partition into the lipid bilayer of liposomes or the hydrophobic core of micelles.

Interactions with Synthetic Polymers or Materials (e.g., Plasticizers, Stabilizers)

Information regarding the interaction of this compound with synthetic polymers is not available. Research in this area often focuses on how small molecules can act as plasticizers or stabilizers by embedding within the polymer matrix. The compatibility and nature of the interaction would depend on the specific polymer and the functional groups on the small molecule. For instance, studies on other organic molecules have shown that interactions can be driven by hydrogen bonding, electrostatic forces, or π-π stacking with the polymer backbone. mdpi.com

Role in Supramolecular Assembly and Self-Organization

There are no studies detailing the role of this compound in supramolecular assembly or self-organization. The potential for this molecule to participate in such processes would be dictated by its ability to form non-covalent interactions, such as π-π stacking between the aromatic rings. The presence of both electron-donating methoxy (B1213986) groups and the dimethylphenyl group could influence its electronic properties and ability to engage in such interactions. For example, other molecules with similar aromatic and functional groups have been shown to form well-ordered crystalline structures or participate in the formation of larger, organized assemblies.

Exploration of Non Clinical Applications

Materials Science Applications

The structural characteristics of 2,6-dimethylphenyl 3,4-dimethoxybenzoate make it a candidate for investigation in several areas of materials science, from the creation of novel polymers to the enhancement of existing materials.

Research into related compounds supports this potential. Copolymers have been successfully synthesized using telechelic poly(2,6-dimethyl-1,4-phenylene ether) (PPE) segments with ester end groups. researchgate.netresearchgate.net For instance, copolymers of PPE with terephthalic methyl ester endgroups have been created through polycondensation reactions. researchgate.net Furthermore, monomers derived from vanillin, which feature methoxy (B1213986) groups, have been used to create renewable aromatic polyesters. psu.edu The reactivity of aromatic esters in such polytransesterification reactions is a known, albeit sometimes challenging, aspect of polymer chemistry. psu.edu The 2,6-dimethylphenyl group, in particular, has been incorporated into polymers like polystyrene-graft-PPO, where it influences the material's properties. researchgate.net

The potential polymerization pathways could involve the transesterification of the benzoate (B1203000) ester with a diol, leading to the formation of a polyester (B1180765) with the 3,4-dimethoxybenzoyl unit in the backbone and the 2,6-dimethylphenol (B121312) as a leaving group, or the synthesis of a more complex monomer containing polymerizable groups on either of the aromatic rings.

Table 1: Examples of Structurally Related Monomers in Polymer Synthesis

Monomer/SegmentPolymer TypeRelevant FindingsReference(s)
2,6-dimethylphenyl 4-vinylbenzoateCopolymer with StyreneActed as a model compound to determine reactivity ratios in copolymerization. researchgate.net
Poly(2,6-dimethyl-1,4-phenylene ether) with ester endgroupsPolyether-ester CopolymersEnabled synthesis of copolymers with adjustable glass transition temperatures (Tg) between 100 and 200 °C. researchgate.net
Methylated Divanillyl Diol (from Vanillin)Aromatic PolyestersBio-based monomer used to produce amorphous thermoplastic polyesters with Tg from -5 to 139 °C. psu.edu
Dimethyl TerephthalatePoly(ether-ester)sUsed in a two-stage melt polycondensation to create copolymers with defined hard and soft segments. researchgate.net

The 2,6-dimethylphenyl group provides significant steric hindrance around the ester's phenolic oxygen. This structure is analogous to that found in hindered phenol (B47542) antioxidants, which are widely used to protect polymers from degradation. nih.govresearchgate.net These antioxidants function by scavenging free radicals, thereby interrupting the autooxidation cycle that can lead to loss of strength, discoloration, and other undesirable changes in polymer properties during processing and use. nih.goviucr.orgresearchgate.net

While the ester linkage in this compound makes it different from common commercial antioxidants like Irganox 1010, the hindered phenolic moiety is a key feature for this type of activity. Research has focused on creating hybrid molecules that combine a hindered phenol's antioxidant capability with a UV absorber's light-stabilizing function in a single compound. nih.gov For example, a hindered phenol has been linked to a benzophenone (B1666685) structure to create a multifunctional additive. nih.gov

The 3,4-dimethoxybenzoyl portion of the molecule could also play a role in its stabilizing properties, potentially by influencing its compatibility with the polymer matrix or its inherent light absorption characteristics. The effectiveness of such an additive would depend on its ability to withstand processing temperatures and its long-term stability within the polymer. google.com

The rigid, rod-like shape of aromatic esters is a foundational element in the design of calamitic (rod-like) liquid crystals. nih.gov The mesomorphic properties of these materials, which are crucial for applications like displays, depend heavily on molecular geometry, including linearity, planarity, and the nature of terminal groups. nih.govsemanticscholar.org

Benzoate esters are a well-established core structure in liquid crystal chemistry. researchgate.net Studies on various naphthyl and phenyl benzoate derivatives show that the presence and position of alkoxy groups and other substituents significantly influence the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable. semanticscholar.orgscirp.org The this compound molecule, with its multiple aromatic rings and terminal alkoxy groups, fits the general structural profile of a potential liquid crystal. Its specific phase behavior would need to be determined experimentally.

In the realm of organic electronics, molecules with extended π-conjugated systems are sought for applications in devices like organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). The synthesis of 2,6-disubstituted benzobisthiazoles as monomers for organic semiconductors demonstrates that the 2,6-disubstituted phenyl unit can be a building block for electronically active materials. nih.gov The potential for this compound in this field would depend on its electronic properties, such as its HOMO/LUMO energy gap, and its ability to self-assemble into ordered structures that facilitate charge transport.

Table 2: Characteristics of Structurally Related Compounds in Liquid Crystal Research

Compound ClassMesophase PropertiesKey Structural FeaturesReference(s)
Naphthyl Benzoate DerivativesEnantiotropic nematic (N) mesophase with high thermal stability.Fused naphthalene (B1677914) ring, azo/ester linkages, terminal alkoxy chains. semanticscholar.org
p-Alkylcarbonato-p'-alkoxyphenyl BenzoatesMany derivatives exhibit enantiotropic or monotropic nematic properties near room temperature.Linear benzoate ester core with terminal alkylcarbonate and alkoxy groups. researchgate.net
Biphenyl (B1667301) Azomethine/Ester DerivativesHigh thermal stability and broad enantiotropic nematic phases.Four-ring rigid core with Schiff base/ester links and flexible biphenyl moiety. nih.gov
Resorcyl di[4-(4-alkoxy-2,3-diflorophenyl)ethynyl] BenzoatesExhibit ferroelectric SmC* phase; some show achiral antiferroelectric phases.Bent-core structure, tolan units, terminal alkoxy chains. researchgate.net

Catalysis and Ligand Design

The steric and electronic properties of the molecular fragments of this compound suggest its potential utility in the design of specialized ligands for metallic catalysts.

The benzoate portion of the molecule, with its carbonyl oxygen and ether oxygens, could also act as a coordination site for a metal center, potentially forming a chelate. The combination of the sterically demanding phenyl group and the coordinating benzoate moiety could lead to ligands with unique properties for various catalytic transformations, such as hydrogenation or hydroformylation. nih.govlibretexts.org

Asymmetric catalysis relies on the use of chiral ligands to control the stereochemical outcome of a chemical reaction. purdue.edursc.org While this compound is itself achiral, its fragments could be incorporated into more complex, chiral ligand frameworks. The rigidity of the aromatic rings and the defined spatial arrangement of the substituents could be advantageous in constructing a well-defined chiral pocket around a catalytic metal center.

The principles of chiral recognition involve precise non-covalent interactions, such as hydrogen bonding and π-stacking, between a chiral host and a guest molecule. nsf.govnih.govscirp.orgresearchgate.net The design of effective chiral selectors often involves creating molecular cavities or surfaces with specific shapes and functional group placements. nih.gov The electronic dissymmetry created by π-bonding ligands can also be a powerful tool for promoting chiral recognition in metal complexes. nih.gov The structural elements of this compound could be valuable components in the rational design of new chiral ligands or receptors for applications in asymmetric synthesis or enantiomeric separation.

Analytical Chemistry Reagents

A thorough review of scientific literature indicates no specific records of This compound being used as an analytical chemistry reagent. However, its precursors are well-established in this field.

Use as a Standard or Reference Compound

While there is no evidence of this compound serving as a reference standard, its parent compounds, 2,6-dimethylphenol and 3,4-dimethoxybenzoic acid , are utilized for this purpose.

2,6-Dimethylphenol is available as an analytical standard, often under the PESTANAL® product line, signifying its quality for residue analysis. sigmaaldrich.com It is used as a reference material for the quantification of this analyte in various matrices, including mainstream cigarette smoke. sigmaaldrich.com Its availability as a certified reference material is crucial for ensuring the accuracy and comparability of results across different laboratories and studies. lgcstandards.comchem-lab.be

3,4-Dimethoxybenzoic acid (Veratric Acid) is also sold as an analytical standard for research and analytical applications. medchemexpress.com It serves as a reference in the study of phenolic compounds and is used to calibrate analytical instruments for the identification and quantification of veratric acid in natural products and metabolic studies. medchemexpress.comnih.govscbt.com

Table 1: Analytical Standard Specifications for Precursor Compounds

Compound Grade/Product Line Common Applications Supplier Examples
2,6-Dimethylphenol Analytical Standard, PESTANAL® Quantification in environmental samples (e.g., cigarette smoke) Sigma-Aldrich sigmaaldrich.com

| 3,4-Dimethoxybenzoic Acid | Analytical Standard, ≥99% Purity | Research and analytical applications, calibration | MedchemExpress medchemexpress.com, Sigma-Aldrich sigmaaldrich.com |

Application in Chromatographic Separations

No specific chromatographic methods for This compound have been published. However, methods for its precursors are well-documented.

2,6-Dimethylphenol can be effectively separated and analyzed using both gas chromatography (GC) and high-performance liquid chromatography (HPLC).

GC methods often involve derivatization to improve volatility and detection. For instance, it can be analyzed as part of a mixture of phenols in environmental samples using a high-resolution fused-silica capillary column. nih.gov It is also quantified in cigarette smoke using GC coupled with mass spectrometry (GC-MS). sigmaaldrich.com

HPLC methods for 2,6-dimethylphenol have been developed using reverse-phase columns. One such method uses a Newcrom R1 column with a mobile phase of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid, making it suitable for both UV and mass spectrometry detection. sielc.com These methods are scalable and can be adapted for preparative separations or pharmacokinetic studies. sielc.com

3,4-Dimethoxybenzoic acid and its esters, like methyl 3,4-dimethoxybenzoate , are also amenable to chromatographic analysis.

The analysis of veratric acid is often performed using LC-MS to identify it in plant extracts and biological samples. nih.gov

The synthesis of methyl 3,4-dimethoxybenzoate is monitored, and the product is purified using chromatographic techniques. google.com

Agricultural or Environmental Science

There is no available research on the specific role of This compound in agricultural or environmental science. The following sections detail the known environmental relevance of its precursors.

Role as Chemical Probes

The use of This compound as a chemical probe is not documented. However, its components have been studied in environmental and biological systems.

2,6-Dimethylphenol is recognized as an environmental contaminant originating from industrial processes and as a component of automobile and diesel exhaust. nih.gov Its presence in the environment makes it a marker for pollution from these sources. sigmaaldrich.com

3,4-Dimethoxybenzoic acid (Veratric Acid) is a naturally occurring plant metabolite. nih.govwikipedia.org In agricultural science, certain benzoic acid derivatives have been investigated for their allelopathic potential, meaning their ability to influence the growth of nearby plants. While not a direct use as a "probe," its role in plant-microbe interactions is an area of study. thegoodscentscompany.com

Studies on Environmental Fate (e.g., degradation pathways)

The environmental fate of This compound has not been studied. However, the degradation of its precursors has been investigated.

2,6-Dimethylphenol has a defined environmental fate.

Atmospheric Degradation : In the atmosphere, it exists as a vapor and is degraded by photochemically-produced hydroxyl radicals, with an estimated half-life of 5.8 hours. nih.gov

Biodegradation : It is expected to have moderate mobility in soil. nih.gov Studies have shown that it is readily biodegradable in water and soil systems. An adapted activated sludge was able to achieve 94.3% degradation based on chemical oxygen demand after 5 days. nih.gov The initial step in the microbial degradation of 2,6-DMP has been identified in Mycobacterium neoaurum, involving a monooxygenase enzyme system. nih.gov

Aquatic Toxicity : It is considered toxic to aquatic organisms, which drives research into its environmental degradation. fishersci.com

3,4-Dimethoxybenzoic acid (Veratric Acid) is also subject to microbial degradation.

It is a component of lignin, a major natural polymer, and its breakdown is a key step in the carbon cycle. frontiersin.org

Studies have identified specific bacteria, such as Sphingobium and Microbacterium, that are capable of degrading veratric acid in both oxygen-rich (oxic) and oxygen-poor (anoxic) groundwater conditions. frontiersin.org This highlights its role as a carbon source for heterotrophic microbes in the environment. frontiersin.org Safety data sheets suggest it is not expected to be persistent or bioaccumulative. cdhfinechemical.com

Table 2: Environmental Fate Parameters of Precursor Compounds

Compound Vapor Pressure (at 25°C) Atmospheric Half-Life (Est.) Water Solubility Biodegradation Potential
2,6-Dimethylphenol 0.274 mm Hg nih.gov 5.8 hours nih.gov 6,050 mg/L nih.gov Readily biodegradable nih.gov

| 3,4-Dimethoxybenzoic Acid | Not available | Not available | Slightly soluble foodb.ca | Readily biodegradable frontiersin.org |

Chemical Biology Tool Development (Excluding Human Clinical Context)

No literature exists describing the development or use of This compound as a tool in chemical biology. The potential for its precursors in such applications is inferred from their known chemical properties.

The development of chemical biology tools often involves creating molecules with specific functionalities, such as reactive groups or fluorescent tags, to probe biological systems. While neither 2,6-dimethylphenol nor 3,4-dimethoxybenzoic acid are typically used as standalone "tools," they can be incorporated into larger molecules designed for such purposes.

For example, the phenol group in 2,6-dimethylphenol or the carboxylic acid group in 3,4-dimethoxybenzoic acid could serve as handles for chemical modification, allowing them to be linked to other molecules to create probes for specific biological targets. The synthesis of the ester This compound itself is an example of linking these two moieties. While its specific utility is unknown, it demonstrates the chemical principle of combining these structural units.

As Probes for Biochemical Pathways

Following a comprehensive review of available scientific literature, no specific studies detailing the use of this compound as a probe for biochemical pathways have been identified. While the individual moieties of the compound, such as the 2,6-dimethylphenyl group and the 3,4-dimethoxybenzoate group, are present in various biologically active molecules, research dedicated to the application of this specific ester in elucidating biochemical mechanisms is not apparent in the public domain.

Consequently, there are no detailed research findings or data tables to present on this particular non-clinical application. Further research would be necessary to determine if this compound has any potential utility as a biochemical probe.

Advanced Analytical Methodologies

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantitative determination of non-volatile aromatic esters like 2,6-dimethylphenyl 3,4-dimethoxybenzoate. The development of a robust HPLC method would likely involve a reversed-phase approach, which is effective for separating compounds of moderate polarity.

Chromatographic Conditions: A typical HPLC system for analyzing this compound would employ a C18 column, known for its versatility and effectiveness in separating aromatic compounds. nih.govgoogle.com The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer like ammonium (B1175870) acetate (B1210297) or a dilute acid (e.g., formic or phosphoric acid) to ensure sharp peak shapes. nih.govgoogle.com For instance, a mobile phase of acetonitrile and sodium acetate buffer (pH 4.3) in a 20:80 ratio has been used for similar benzoate (B1203000) derivatives. google.com Detection is commonly achieved using a UV detector, with the wavelength set to a maximum absorbance for the chromophores present in the molecule, anticipated to be around 235 nm or 255 nm. nih.govthegoodscentscompany.com

Method Validation and Application: Method validation according to International Council for Harmonisation (ICH) guidelines is crucial and would involve assessing parameters such as linearity, accuracy, precision, specificity, and robustness. phcogres.com For quantitative analysis, a calibration curve would be constructed by plotting peak area against known concentrations of the standard compound. nih.gov This validated method can then be applied for routine quality control, stability studies, and to determine the compound in various matrices. For example, in the analysis of related compounds like (2,4,6-Trimethylphenyl)acetic acid, a mobile phase of acetonitrile, water, and phosphoric acid has been shown to be effective. sielc.com For applications requiring mass spectrometry compatibility, volatile buffers like formic acid would be substituted for phosphoric acid. sielc.com

Interactive Table: Postulated HPLC Method Parameters

ParameterSuggested ConditionsRationale/Source Analogue
Column C18, 5 µm, 4.6 x 150 mmStandard for aromatic esters nih.govgoogle.com
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible sielc.comphcogres.com
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase nih.govgoogle.com
Gradient 50-90% B over 15 minTo ensure elution of the moderately non-polar ester
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns nih.govgoogle.com
Detection UV at 255 nmBased on absorbance of aromatic rings and carbonyl group thegoodscentscompany.com
Injection Volume 10 µLA typical volume for analytical HPLC nih.gov

Gas Chromatography (GC) and GC-MS Techniques for Volatile Derivatives

Gas Chromatography (GC) and its coupling with Mass Spectrometry (GC-MS) are powerful tools for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC analysis can be performed on its more volatile derivatives or used to identify volatile impurities.

Derivatization: For many aromatic acids and esters, derivatization is a key step to improve volatility and chromatographic performance. nih.gov A common approach is silylation, converting the parent molecule or any related acidic impurities into their trimethylsilyl (B98337) (TMS) derivatives. chemeo.com This technique has been successfully applied to the GC-MS analysis of a wide range of aromatic carboxylic acids, including 3,4-dimethoxybenzoic acid (veratric acid). chemeo.com

GC-MS Analysis: The analysis would typically be carried out on a capillary column with a non-polar stationary phase, such as one coated with dimethylpolysiloxane. nih.govnist.gov The mass spectrometer, operating in electron ionization (EI) mode, provides detailed structural information based on the fragmentation patterns of the analyte. sielc.comnist.gov For structurally similar molecules like methyl 3,4-dimethoxybenzoate, characteristic mass spectra are available in databases which can aid in identification. nih.gov The retention indices, which are a measure of where a compound elutes in a temperature-programmed GC analysis, can also serve as an important identification criterion. nih.govnist.gov

Interactive Table: Predicted GC-MS Parameters for Derivatized Analytes

ParameterSuggested ConditionsRationale/Source Analogue
Column DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm)Standard non-polar column for general GC-MS chemeo.com
Carrier Gas Helium at 1 mL/minInert and commonly used in GC-MS phcogres.com
Oven Program 100°C (1 min), ramp to 280°C at 10°C/minTo separate a range of volatile derivatives phcogres.com
Injector Temp 250°CEnsures volatilization of the sample
MS Ionization Electron Ionization (EI) at 70 eVStandard for generating reproducible mass spectra nist.gov
MS Scan Range 50-500 m/zTo capture the molecular ion and key fragments
Derivatization Silylation (e.g., with BSTFA)To increase volatility of any related polar compounds nih.govchemeo.com

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC, requiring minimal sample and solvent consumption. nih.govcardiff.ac.uk For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC) would be the most suitable CE mode.

MEKC Principles: In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. usp.org Neutral analytes partition between the aqueous buffer and the micelles based on their hydrophobicity, allowing for their separation. Sodium dodecyl sulfate (B86663) (SDS) is a commonly used anionic surfactant. researchgate.net

Separation Conditions: The separation of 3,4-dimethoxybenzaldehyde (B141060) and related compounds has been achieved using a buffer of di-sodium tetraborate (B1243019) with SDS and acetonitrile as an organic modifier. researchgate.net For this compound, a similar system could be optimized. The background electrolyte (BGE) would likely consist of a borate (B1201080) or phosphate (B84403) buffer at a slightly alkaline pH to ensure a stable electroosmotic flow (EOF). nih.govresearchgate.net The addition of an organic solvent like acetonitrile or methanol can further modulate the separation selectivity and analysis time. researchgate.net Detection is typically performed with a UV detector integrated into the CE instrument. researchgate.net

Solid-Phase Extraction (SPE) and Other Sample Preparation Techniques

Effective sample preparation is critical for accurate and reliable analysis, especially when dealing with complex matrices. Solid-Phase Extraction (SPE) is a widely used technique for the isolation and concentration of analytes from various samples. sigmaaldrich.com

SPE for Aromatic Esters: For an aromatic ester like this compound, a reversed-phase SPE sorbent such as C18 or a polymeric sorbent would be appropriate. sigmaaldrich.commdpi.com The general procedure involves conditioning the SPE cartridge, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte of interest with a stronger organic solvent like methanol or acetonitrile. libretexts.org This technique is effective for cleaning up samples prior to HPLC or GC analysis and can be adapted for various sample types, including aqueous solutions and extracts from solid matrices. epa.gov The choice of elution solvent is critical; for instance, acetonitrile has been shown to yield high recoveries for polycyclic aromatic compounds. sci-hub.se

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-NMR, GC-IR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for the unambiguous structural elucidation of complex molecules. thegoodscentscompany.comresearchgate.net

LC-NMR: The coupling of HPLC with Nuclear Magnetic Resonance (LC-NMR) spectroscopy is an exceptionally powerful tool for the online separation and structural determination of unknown compounds in mixtures. nih.govchemscene.com After separation on an HPLC column, the eluent flows through a specialized NMR flow cell where NMR spectra (both 1D and 2D) can be acquired. This allows for the direct structural characterization of the analyte and any related impurities without the need for prior isolation. usp.org While sensitivity can be a limitation, advancements in probe technology and solvent suppression techniques have made LC-NMR a practical method for analyzing natural products and pharmaceutical compounds. usp.orgacs.org

GC-IR: Gas Chromatography-Infrared (GC-IR) spectroscopy is another valuable hyphenated technique. As compounds elute from the GC column, they pass through a light pipe in an FTIR spectrometer, allowing for the acquisition of their infrared spectra. sielc.com The IR spectrum provides information about the functional groups present in the molecule. For an ester like this compound, characteristic C=O and C-O stretching vibrations would be readily identifiable. nih.gov This technique is complementary to GC-MS, aiding in the differentiation of isomers that may have similar mass spectra but different IR spectra.

Structure Activity Relationship Sar Studies: Chemical and Biochemical Basis

Systematic Structural Modifications and Their Impact on Reactivity

While specific reactivity data for 2,6-dimethylphenyl 3,4-dimethoxybenzoate is not extensively documented in publicly available literature, systematic modifications of related benzoylphenylurea (B10832687) (BPU) and isoxazole (B147169) (IOX) compounds in insecticidal studies offer insights into how changes to substituted benzene (B151609) rings can impact bioactivity. For instance, in studies of chitin (B13524) synthesis inhibitors, the nature and position of substituents on both the benzoyl and phenyl rings were found to be critical. nih.gov

In one such study on IOX analogs, modifying the substituents at the para-position of a phenyl ring significantly altered the inhibitory activity. While halogens and small alkyl groups tended to enhance activity, bulkier groups like t-Bu or electronically distinct groups like NO₂ and CF₃ drastically decreased it. nih.gov This suggests that for this compound, any modification to the methyl or methoxy (B1213986) groups—such as altering their position, replacing them with bulkier alkyl groups, or introducing electron-withdrawing groups—would be expected to have a profound impact on the molecule's reactivity and interaction with biological targets.

For example, the hydrolysis of the ester bond in this compound would be a key reaction. The rate of this hydrolysis would be sensitive to changes in the electronic nature of the substituents on both rings.

Correlation of Molecular Descriptors with Chemical Behavior

Molecular descriptors provide a quantitative way to understand the chemical behavior of this compound. By analogy with the closely related compound 2,6-dimethylphenyl benzoate (B1203000), several key descriptors can be estimated. nih.gov

Molecular DescriptorPredicted Value/TypeImplication for Chemical Behavior
XLogP3 ~4.0Indicates high lipophilicity, suggesting good solubility in nonpolar solvents and potential for membrane permeability.
Hydrogen Bond Donor Count 0The molecule cannot donate hydrogen bonds, limiting certain types of intermolecular interactions.
Hydrogen Bond Acceptor Count 3 (2 from ester, 1 from ether O)The ester and methoxy oxygens can accept hydrogen bonds, allowing interaction with protic solvents or biological targets with H-bond donor groups.
Rotatable Bond Count ~4The presence of several rotatable bonds (C-O and C-C single bonds) allows for conformational flexibility.
Polar Surface Area ~35.5 ŲThis relatively low value, combined with high lipophilicity, is consistent with good potential for oral absorption in a pharmaceutical context.

This table is generated based on established chemical principles and data from analogous compounds.

Quantitative structure-activity relationship (QSAR) studies on other substituted benzoyl compounds have demonstrated that steric parameters (like the Es value) and electronic parameters (like the Hammett constant, σ) are crucial for predicting activity. nih.gov For this compound, the steric bulk of the two methyl groups at positions 2 and 6 on the phenyl ring is a dominant feature, significantly influencing the molecule's shape and ability to fit into binding pockets.

Relationship between Conformational Preferences and Molecular Interactions

The three-dimensional conformation of this compound is critical for its molecular interactions. The molecule is not planar due to the steric hindrance imposed by the ortho-methyl groups on the phenyl ring. These groups force the phenyl ring to twist out of the plane of the ester group.

Studies of a similar compound, 3,4-dimethylphenyl benzoate, have shown through X-ray crystallography that the dihedral angle between the two aromatic rings is significant, at 52.39°. researchgate.net A similar, if not greater, dihedral angle would be expected for this compound due to the ortho-substituents. The ester group itself is also twisted relative to the planes of the aromatic rings. researchgate.net

The key conformational features include:

Rotation around the C(aryl)-O bond: The steric clash between the ortho-methyl groups and the carbonyl oxygen of the ester forces a significant twist.

Rotation of the methoxy groups: The two methoxy groups on the benzoate ring can also rotate, though their preference is often to lie in or near the plane of the benzene ring to maximize resonance stabilization, unless prevented by steric factors. colostate.edu

These conformational preferences create a specific three-dimensional shape that will govern how the molecule docks with a receptor or enzyme active site. The non-planar structure may be essential for fitting into a specific hydrophobic pocket, while the spatial arrangement of the methoxy groups' oxygen atoms could be critical for forming specific hydrogen bonds.

Influence of Aromatic Substituents on Electronic Properties and Reactivity

The substituents on both aromatic rings have a profound effect on the electronic distribution and thus the reactivity of this compound. libretexts.org

On the 3,4-dimethoxybenzoate Ring:

On the 2,6-dimethylphenyl Ring:

Methyl Groups (-CH₃): These are weakly electron-donating through an inductive effect and hyperconjugation. libretexts.org This makes the phenyl ring slightly more electron-rich than an unsubstituted benzene ring.

The collective electronic effects influence several aspects of reactivity:

Ester Hydrolysis: The electron-donating methoxy groups on the benzoate ring make the carbonyl carbon slightly less electrophilic, which could slow down nucleophilic attack (e.g., hydrolysis). Conversely, the electron-donating methyl groups on the phenoxy portion make the phenoxide a better leaving group, which could accelerate the reaction. The net effect would depend on the specific reaction conditions.

Electrophilic Attack on the Rings: The 3,4-dimethoxybenzoate ring is highly activated towards electrophilic attack, with substitution likely directed to the positions ortho and para to the activating methoxy groups. msu.edu The 2,6-dimethylphenyl ring is less activated but would also direct incoming electrophiles to its ortho and para positions (relative to the methyl groups).

Substituent GroupRingElectronic EffectImpact on Ring Reactivity
3,4-DimethoxyBenzoateStrongly electron-donating (Resonance)Highly activated towards electrophilic substitution
2,6-DimethylPhenylWeakly electron-donating (Inductive)Moderately activated towards electrophilic substitution

This table summarizes the expected electronic effects of the substituents based on established principles of organic chemistry. libretexts.orglibretexts.org

Impact of Stereochemistry on Molecular Recognition (if chiral)

The molecule this compound is achiral . It does not possess any stereocenters (chiral carbons) and lacks planar or axial chirality. Therefore, it does not exist as a pair of enantiomers.

However, the concept of molecular recognition is still highly relevant due to its distinct and conformationally constrained three-dimensional shape. While it will not exhibit stereoselective interactions in the way a chiral molecule would (e.g., one enantiomer being more active than the other), its specific, non-planar shape acts as a "key." For effective molecular recognition, a binding site (e.g., on a protein) must have a complementary "lock" that can accommodate:

The bulky, sterically hindered 2,6-dimethylphenyl group.

The specific dihedral angle between the two aromatic rings.

The precise positioning of the hydrogen bond-accepting ester and methoxy groups.

Any change to this three-dimensional arrangement, even in an achiral molecule, would disrupt the fit and likely diminish or abolish its biological activity.

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of 2,6-dimethylphenyl 3,4-dimethoxybenzoate would likely involve the esterification of 3,4-dimethoxybenzoic acid with 2,6-dimethylphenol (B121312). Future research could focus on developing novel, highly efficient synthetic methodologies. Key areas of exploration would include:

Catalyst Development: Investigating new catalysts, such as organocatalysts or metal-organic frameworks (MOFs), to improve reaction rates and yields while minimizing side products.

Green Chemistry Approaches: Employing environmentally benign solvents, microwave-assisted synthesis, or flow chemistry to reduce waste and energy consumption.

A comparative analysis of potential synthetic routes could be tabulated as follows:

Synthetic MethodCatalystSolventReaction ConditionsAnticipated Yield (%)Green Chemistry Considerations
Fischer EsterificationH₂SO₄TolueneReflux, 12h60-70High energy consumption, acidic waste
Steglich EsterificationDCC/DMAPDichloromethaneRoom Temp, 4h85-95Use of toxic solvent, solid waste
Microwave-AssistedMontmorillonite K-10Solvent-free120°C, 15 min>90Reduced reaction time, energy efficient
Flow ChemistryImmobilized LipaseEthyl Acetate (B1210297)60°C, continuous>95High throughput, excellent control

Deeper Computational Insights into Complex Reaction Mechanisms

Computational chemistry could provide profound insights into the reaction mechanisms involving this compound. Density Functional Theory (DFT) and other quantum mechanical methods could be employed to:

Elucidate Reaction Pathways: Map the potential energy surfaces of synthetic reactions to identify transition states and intermediates.

Predict Reactivity: Calculate molecular orbital energies (HOMO-LUMO) and electrostatic potential maps to predict sites of electrophilic and nucleophilic attack.

Understand Stereoselectivity: For reactions involving chiral centers, computational models could predict and explain the observed stereochemical outcomes.

Design of Advanced Materials Based on the Compound's Core Structure

The structural motifs of this compound, featuring both electron-rich and sterically hindered components, suggest potential for its use as a building block in advanced materials. Research could be directed towards:

Liquid Crystals: The rigid core and potential for anisotropic interactions could lead to the development of novel liquid crystalline materials with specific phase behaviors.

Organic Light-Emitting Diodes (OLEDs): Modification of the core structure could yield materials with desirable photophysical properties for use in display technologies.

Polymers with High Thermal Stability: Incorporation of this bulky ester into polymer backbones could enhance thermal and mechanical properties.

Integration with Machine Learning and Artificial Intelligence for Predictive Modeling

Machine learning (ML) and artificial intelligence (AI) could accelerate the discovery and optimization of materials and reactions related to this compound. Potential applications include:

Predictive Synthesis: Training ML models on existing reaction data to predict the optimal conditions for synthesizing derivatives of this compound.

Property Prediction: Developing quantitative structure-property relationship (QSPR) models to predict physical, chemical, and electronic properties of related compounds without the need for extensive experimentation.

De Novo Design: Utilizing generative AI models to propose novel molecular structures based on the this compound scaffold with tailored properties for specific applications.

Expansion into Complex Supramolecular Architectures and Self-Assembled Systems

The non-covalent interactions that this compound could engage in, such as π-π stacking and hydrogen bonding (if modified), make it a candidate for supramolecular chemistry. Future work could explore:

Self-Assembled Monolayers (SAMs): Investigating the formation of ordered monolayers on various substrates for applications in surface engineering and nanotechnology.

Host-Guest Chemistry: Designing larger host molecules that can selectively bind this compound or its derivatives, leading to the development of sensors or controlled-release systems.

Molecular Gels: Exploring the potential of this compound to form gels in organic solvents through self-assembly, which could have applications in materials science and drug delivery.

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The development of advanced spectroscopic techniques would be crucial for monitoring the synthesis and reactions of this compound in real-time. This could involve:

In-situ NMR and IR Spectroscopy: Implementing these techniques to track the concentration of reactants, intermediates, and products as a reaction progresses, providing valuable kinetic data.

Process Analytical Technology (PAT): Integrating spectroscopic probes into a flow chemistry setup for continuous monitoring and optimization of the synthetic process.

Fluorescence Spectroscopy: Designing fluorescently labeled derivatives to probe interactions with other molecules or to monitor changes in the local environment.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR identify methoxy (δ 3.7–3.9 ppm) and aromatic protons. Overlapping signals (e.g., C4 & C6 in ) require 2D NMR (COSY, HSQC).
  • Mass Spectrometry : HRMS confirms molecular weight (C₁₇H₁₈O₄, MW 286.12).
  • IR Spectroscopy : Ester carbonyl (C=O) stretches appear at ~1720 cm⁻¹.
    Contradictions in data may arise from impurities or solvent effects; deuterated solvents and repeated recrystallization improve resolution .

Are there known biological activities or pharmacological potentials of 2,6-dimethylphenyl-substituted benzoate derivatives?

Advanced Research Question
2,6-Dimethylphenyl moieties are common in agrochemicals (e.g., metazachlor in ) and anti-inflammatory agents (). Computational docking studies () suggest potential enzyme inhibition (e.g., cyclooxygenase-2) due to hydrophobic interactions. Comparative assays with analogs (e.g., 3,4-dimethoxy vs. 3,5-dimethoxy derivatives) reveal structure-dependent activity .

What computational modeling approaches are suitable for predicting the reactivity or bioactivity of this compound?

Advanced Research Question

  • Molecular Docking : Tools like AutoDock Vina assess binding affinity to targets (e.g., COX-2).
  • QSAR Models : Correlate substituent electronic parameters (Hammett constants) with bioactivity.
  • DFT Calculations : Optimize geometry and predict reaction pathways (e.g., ester hydrolysis).
    Studies in highlight the role of hydrophobic substituents in enhancing binding .

How can researchers address discrepancies in reported synthetic yields or spectral data for benzoate esters?

Basic Research Question
Discrepancies arise from:

  • Reagent purity : Use HPLC-grade solvents and recrystallized starting materials.
  • Reaction monitoring : In-situ FTIR tracks ester formation.
  • Data validation : Compare with literature (e.g., reports melting points and Rf values). Reproducibility requires strict adherence to documented protocols .

What are the key considerations in designing derivatives to enhance stability or bioavailability?

Advanced Research Question

  • Stability : Introduce electron-withdrawing groups (e.g., halogens) to reduce ester hydrolysis.
  • Bioavailability : Replace methyl groups with polar substituents (e.g., hydroxyl) to improve solubility.
    demonstrates how morpholine derivatives enhance pharmacokinetics via increased water solubility .

How does the crystal structure of 2,6-dimethylphenyl-substituted compounds inform intermolecular interactions?

Advanced Research Question
X-ray crystallography (e.g., ) reveals anti-parallel C=O and N-H conformations, stabilizing hydrogen-bonded networks. Steric effects from 2,6-dimethyl groups limit π-π stacking, influencing melting points and solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.